molecular formula C17H18BrN3O2 B4838022 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4838022
M. Wt: 376.2 g/mol
InChI Key: HSQZCTRZAWZGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group, a pyridyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy and pyridyl intermediates. One common method involves the reaction of 2-bromophenol with 2-chloropyridine in the presence of a base to form 2-(2-bromophenoxy)pyridine . This intermediate is then reacted with piperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound.

Scientific Research Applications

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy and pyridyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BROMOPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of all three functional groups, which can provide a combination of properties not found in the similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZCTRZAWZGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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